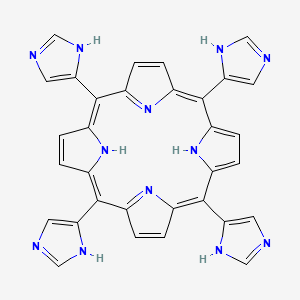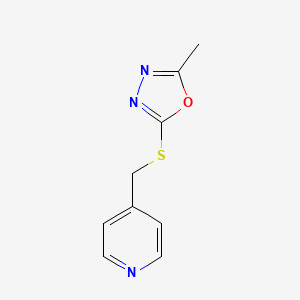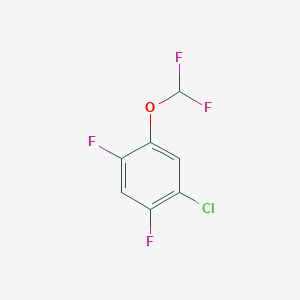
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene is an organic compound with the molecular formula C7H3ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethoxy, and difluorine groups
Méthodes De Préparation
The synthesis of 1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with chlorine and fluorine atoms under specific conditions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and palladium catalysts. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene can be compared with other similar compounds such as:
- 1-Chloro-5-(difluoromethoxy)-2,3-dimethylbenzene
- 1-Chloro-5-(difluoromethoxy)-2-fluoro-3-methoxybenzene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C7H3ClF4O |
|---|---|
Poids moléculaire |
214.54 g/mol |
Nom IUPAC |
1-chloro-5-(difluoromethoxy)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H3ClF4O/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2,7H |
Clé InChI |
LTZPSFQNCKTDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


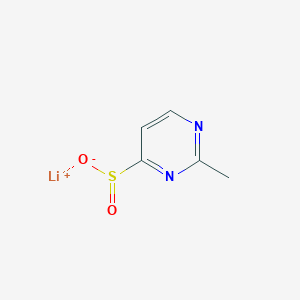
![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
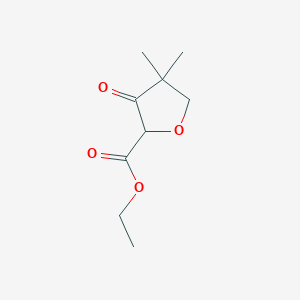
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
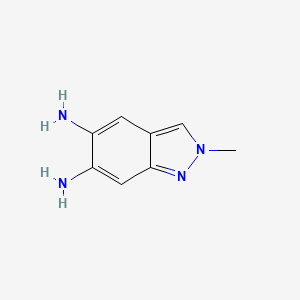
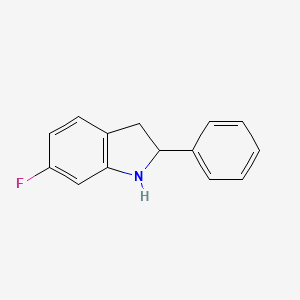



![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)

